molecular formula C11H7F3N2O B12819977 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol

Cat. No.: B12819977
M. Wt: 240.18 g/mol
InChI Key: YEBBWXGZJQAPLH-UHFFFAOYSA-N
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Description

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol (CAS 66548-87-6) is a high-value pyridazinone-based compound with a molecular formula of C11H7F3N2O and a molecular weight of 240.18 g/mol . The incorporation of the trifluoromethyl group is a critical strategy in modern drug design, as it can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity, thereby optimizing its pharmacological profile . This chemical scaffold is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Patent literature identifies closely related pyridazinone compounds as potent inhibitors of D-amino-acid oxidase (DAAO), an enzyme target implicated in neurological disorders such as schizophrenia . As a key synthetic intermediate, this compound enables researchers to access complex molecules for screening and development in various drug discovery programs. It is typically supplied as an off-white to white solid and should be stored under an inert atmosphere at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(17)16-15-9/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBBWXGZJQAPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

3 Research Findings and Analysis

  • The first synthetic route via amide intermediates and nucleophilic substitution generally provides higher yields (50–73%) compared to direct nucleophilic substitution and amidation (29–54%).
  • The trifluoromethyl group enhances the compound’s lipophilicity and biological activity, making the precise control of substitution and hydroxylation steps critical for obtaining the desired pharmacological profile.
  • Chlorination with POCl3 is a key step enabling further functionalization, and the reaction conditions (temperature, time) are optimized to maximize yield and purity.
  • Purification and characterization typically involve NMR, IR spectroscopy, and melting point determination to confirm structure and purity.

4 Summary Table of Key Preparation Parameters

Parameter Details
Starting material Ethyl 3,3,3-trifluoropyruvate
Key reagents Hydrazine hydrate, POCl3, K2CrO4, H2SO4, EtOH, aryl amines/boronic acids
Solvents Acetic acid, 1,4-dioxane, ethanol, DMSO
Reaction conditions Reflux (varies 2–10 h), room temperature for oxidation
Yields 36–93% depending on step and route
Purification methods Recrystallization, chromatography
Characterization techniques NMR, IR, melting point, mass spectrometry

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

  • Reduction: : The compound can undergo reduction reactions, particularly at the pyridazine ring, using reagents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

  • Substitution: : The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: KMnO(_4) in acidic or neutral conditions.

    Reduction: NaBH(_4) in methanol or ethanol.

    Substitution: Electrophiles such as halogens (Cl(_2), Br(_2)) in the presence of a Lewis acid catalyst

Biological Activity

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol is a heterocyclic organic compound characterized by a pyridazine ring with notable substitutions that enhance its biological activity. The trifluoromethyl group is particularly significant as it increases lipophilicity and can influence the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry and drug discovery. This article delves into the biological activity of this compound, summarizing its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H7F3N2O
  • Molecular Weight : Approximately 240.18 g/mol
  • Structural Features :
    • Pyridazine ring
    • Trifluoromethyl group at the 4-position
    • Hydroxyl group at the 3-position

The biological activity of this compound is influenced by its ability to interact with various biological pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins and enzymes, which can lead to modulation of their activity.

Interaction Studies

Studies indicate that the compound may interact with key enzymes involved in metabolic processes. For instance, it has been shown to affect kinases associated with various diseases, including cancer and infectious diseases.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antiparasitic Activity :
    • A study indicated that modifications at the R1 position (substituting with 4-(trifluoromethyl)phenyl) led to a significant reduction in potency against Trypanosoma brucei, suggesting that structural modifications can drastically affect biological outcomes .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on various enzymes such as cyclooxygenases (COX), cholinesterases, and lipoxygenases, showing moderate inhibition profiles which could be beneficial in treating inflammatory conditions .
  • Cytotoxicity :
    • Preliminary studies have assessed its cytotoxic effects on cancer cell lines. For example, derivatives of similar structures have demonstrated cytotoxicity against breast cancer cells (MCF-7), indicating potential for further investigation into its anticancer properties .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntiparasiticReduced potency against T. brucei with modifications
Enzyme InhibitionModerate inhibition of COX and LOX enzymes
CytotoxicityActive against MCF-7 cell line
Selectivity StudiesVariations in potency against human kinases

Synthesis Pathways

The synthesis of this compound can be achieved through several chemical methods, allowing for further modification to enhance pharmacological properties. Understanding these pathways is crucial for developing derivatives with improved efficacy or reduced toxicity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol derivatives. These compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating significant growth inhibition.

  • Mechanism of Action : The compound appears to inhibit specific signaling pathways involved in cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, improving cellular uptake and bioavailability.

Table 1: Anticancer Activity Summary

Cell Line TypeCell Line NameGrowth Inhibition (%)
LeukemiaRPMI-8226>20
Non-Small Cell Lung CancerA549>15
Renal CancerA498>10

Case Study : A study reported that this compound exhibited potent cytotoxicity against human colon cancer HT-29 cell lines, indicating its potential as an effective anticancer agent .

Agrochemical Applications

The compound's derivatives are also being explored in the agrochemical sector. Trifluoromethylated compounds have been shown to possess herbicidal and fungicidal activities.

  • Crop Protection : The trifluoromethyl group enhances the biological activity of these compounds, making them effective in protecting crops from pests and diseases .

Table 2: Agrochemical Applications Summary

Application TypeCompound NameActivity Type
HerbicideFluazifop-butylWeed Control
FungicideVarious TFMP derivativesFungal Inhibition

Antimicrobial Properties

Emerging research indicates that this compound may possess antimicrobial properties.

  • Effectiveness Against Bacteria : In vitro studies have shown that derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus.

Table 3: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.5 µg/mL
Enterococcus faecalis<1 µg/mL

Materials Science

The unique structural features of this compound make it a candidate for developing advanced materials.

  • Polymer Chemistry : Research is ongoing into the use of this compound as a building block for polymers with enhanced thermal and chemical resistance.

Comparison with Similar Compounds

Substituent Position on the Phenyl Ring

The position of the -CF₃ group on the phenyl ring critically influences electronic and steric properties:

  • Meta-substitution (3-position) : Analogs like 6-[3-(trifluoromethyl)phenyl]pyridazin-3-ol () and 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one () exhibit reduced symmetry, which may alter binding affinity or solubility.

Impact : Para-substituted derivatives generally exhibit higher dipole moments compared to meta-substituted isomers, affecting solubility and crystallinity.

Heterocyclic Core Modifications

The pyridazine core can be replaced with other nitrogen-containing heterocycles:

  • Pyrimidine : 6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-ol () features two adjacent nitrogen atoms, increasing hydrogen-bonding capacity versus pyridazine.

Impact : Pyridazine derivatives balance aromaticity and polarity, making them versatile intermediates in synthesis.

Functional Group Variations

  • Hydroxyl vs. Chloro: 6-Chloro-3-(3-(trifluoromethyl)phenyl)pyridazin-4-ol () replaces the hydroxyl group with chlorine, increasing molecular weight (274.63 g/mol vs.
  • Ketone vs. Alcohol : 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one () contains a ketone group, which may stabilize the ring system but eliminate acidic -OH proton donation.

Impact : Hydroxyl groups improve water solubility and enable salt formation, whereas chloro substituents enhance lipophilicity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Phenyl Substituent Position Functional Group Molecular Weight (g/mol) Solubility/Stability
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol Pyridazine 4-CF₃ -OH ~259.2* Likely polar, moderate solubility
6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol Pyridazine 3-CF₃ -OH ~259.2 Similar to target
6-Chloro-3-(3-CF₃-phenyl)pyridazin-4-ol Pyridazine 3-CF₃ -Cl 274.63 Store at RT, research use
6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-ol Pyrimidine 3-CF₃ -OH ~260.2 Higher polarity
6-Methyl-3-[3-CF₃-phenyl]-1,2,4-triazin-5-ol Triazine 3-CF₃ -OH 255.2 Enhanced polarity

*Estimated based on analogous compounds.

Table 2: Commercial Availability and Pricing

Compound Name Supplier Purity Price (50 mg)
This compound CymitQuimica 95+% €532
6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol CymitQuimica Not specified €532
6-Chloro-3-(3-CF₃-phenyl)pyridazin-4-ol GLPBIO Research $437 (250 mg)

Q & A

Q. What are the key synthetic routes for 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol?

The synthesis typically involves:

  • Step 1 : Coupling of a trifluoromethyl-substituted aryl halide with a pyridazine precursor via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts and boronic acid derivatives. This step is critical for introducing the trifluoromethylphenyl group .
  • Step 2 : Hydroxylation at the pyridazine 3-position using hydroxylamine derivatives or oxidative methods.
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity, as validated by HPLC . Methodological challenges include optimizing reaction temperatures (80–120°C) and solvent selection (e.g., DMF or THF) to minimize side reactions from the electron-withdrawing trifluoromethyl group.

Q. How is the compound characterized post-synthesis?

Key characterization techniques include:

  • NMR Spectroscopy : 1H^1 \text{H}- and 19F^{19} \text{F}-NMR to confirm substituent positions and assess purity. Discrepancies in peak splitting (e.g., aromatic protons) may indicate regiochemical impurities .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 269.06).
  • Elemental Analysis : Confirmation of C, H, N, and F content within ±0.3% theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction is critical for:

  • Bond Length Analysis : Quantifying delocalization effects in the pyridazine ring (e.g., C-N bond lengths ~1.33 Å vs. typical 1.47 Å in non-conjugated systems) .
  • Disorder Modeling : Addressing positional disorder in the trifluoromethyl group using SHELXL refinement, with occupancy factors refined to <10% for minor components .
  • Hydrogen Bonding : Identifying intermolecular interactions (e.g., O–H···N between hydroxyl and pyridazine N) that influence crystal packing and stability .

Q. How to address discrepancies in spectroscopic data versus computational predictions?

  • DFT Calculations : Compare experimental 1H^1 \text{H}-NMR chemical shifts with B3LYP/6-311+G(d,p)-optimized structures. Deviations >0.5 ppm may indicate solvation effects or conformational flexibility .
  • IR Frequency Mismatches : For C–F stretches (1050–1150 cm1^{-1}), discrepancies arise from anharmonicity not captured in harmonic approximations. Use scaled force fields for improved alignment .

Q. What strategies optimize the compound’s solubility for biological assays?

  • Co-solvent Systems : Use DMSO-water mixtures (<10% DMSO) to maintain solubility without denaturing proteins .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate esters) at the pyridazine 6-position while preserving the trifluoromethylphenyl moiety’s bioactivity .

Q. How does the trifluoromethyl group influence biological target interactions?

  • Lipophilicity Enhancement : LogP increases by ~1.2 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic Stability : The C–F bond resists oxidative degradation, prolonging half-life in hepatic microsome assays (e.g., t1/2_{1/2} > 120 min vs. 30 min for methyl analogs) .

Q. Methods for detecting decomposition products under varying conditions?

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions (0.1 M HCl/NaOH). Monitor via:
  • HPLC-DAD : Quantify main peak area loss (>5% indicates instability) .
  • LC-MS/MS : Identify hydrolyzed products (e.g., pyridazine ring-opening at pH <3) .

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